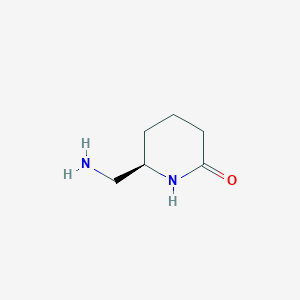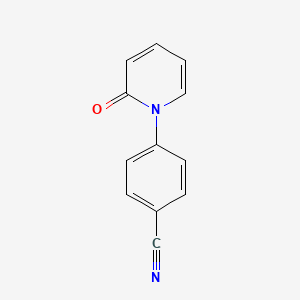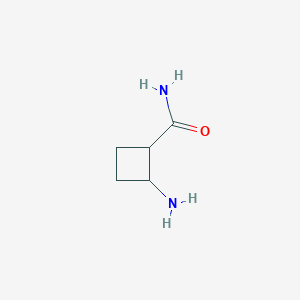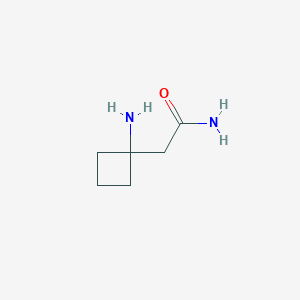
Mmp inhibitor III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mmp inhibitor III involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product. Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
Mmp inhibitor III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mmp inhibitor III has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of matrix metalloproteinases and their role in various chemical processes. In biology, it is employed to investigate the role of matrix metalloproteinases in cell signaling, tissue remodeling, and disease progression. In medicine, this compound is explored for its potential therapeutic applications in treating conditions such as cancer, arthritis, and cardiovascular diseases. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Mmp inhibitor III exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the degradation of the extracellular matrix. This inhibition is crucial for controlling various physiological and pathological processes. The molecular targets of this compound include the catalytic domain of matrix metalloproteinases, which is responsible for their enzymatic activity. The pathways involved in this mechanism include the regulation of extracellular matrix turnover, cell signaling, and tissue remodeling .
Comparison with Similar Compounds
Mmp inhibitor III is unique in its selectivity and potency compared to other similar compounds. Some of the similar compounds include Mmp inhibitor I, Mmp inhibitor II, and Mmp inhibitor IV. These compounds also target matrix metalloproteinases but differ in their chemical structure, selectivity, and potency. This compound is particularly noted for its high affinity and specificity towards certain matrix metalloproteinases, making it a valuable tool in scientific research and therapeutic applications .
Properties
Molecular Formula |
C19H29N3O4 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N'-hydroxy-N-[1-(methylamino)-1-oxo-4-phenylbutan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H29N3O4/c1-13(2)11-15(12-17(23)22-26)18(24)21-16(19(25)20-3)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,26H,9-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,23) |
InChI Key |
FQRZOEBSTPAQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CCC1=CC=CC=C1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)



![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)

![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)


![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)

![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)
![ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B12280390.png)
